Phenyl-(1-propan-2-ylbenzimidazol-2-yl)methanol
Description
Phenyl-(1-propan-2-ylbenzimidazol-2-yl)methanol (CAS: see ) is a benzimidazole derivative characterized by a benzimidazole core substituted at the 1-position with an isopropyl group (propan-2-yl) and at the 2-position with a hydroxyphenylmethyl moiety. The compound’s structure is pivotal to its physicochemical and biological properties, as the benzimidazole scaffold is known for its versatility in medicinal chemistry and materials science .
Properties
IUPAC Name |
phenyl-(1-propan-2-ylbenzimidazol-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-12(2)19-15-11-7-6-10-14(15)18-17(19)16(20)13-8-4-3-5-9-13/h3-12,16,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGMKVCKAXTOGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701211700 | |
| Record name | 1-(1-Methylethyl)-α-phenyl-1H-benzimidazole-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701211700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162891-16-9 | |
| Record name | 1-(1-Methylethyl)-α-phenyl-1H-benzimidazole-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162891-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Methylethyl)-α-phenyl-1H-benzimidazole-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701211700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl-(1-propan-2-ylbenzimidazol-2-yl)methanol typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent like sodium metabisulfite under mild conditions . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Phenyl-(1-propan-2-ylbenzimidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl and benzimidazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the phenyl or benzimidazole rings.
Scientific Research Applications
Phenyl-(1-propan-2-ylbenzimidazol-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Phenyl-(1-propan-2-ylbenzimidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it has been shown to exhibit antiproliferative effects by interfering with cell division processes in cancer cells . Molecular docking studies suggest that the compound can interact with proteins involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogs of phenyl-(1-propan-2-ylbenzimidazol-2-yl)methanol include:
Key Observations :
- Hydrogen Bonding: The hydroxyphenyl group in the target compound may improve solubility in polar solvents relative to the phenol analog (4-(1H-benzimidazol-2-yl)phenol, Rf = 0.445 ).
Physicochemical Properties
- pKa and Solubility : The hydroxyphenyl group in the target compound likely lowers the pKa compared to the butyl analog (predicted pKa: 13.82 ), enhancing aqueous solubility.
- Thermal Stability : The boiling point of the butyl analog (377.8°C ) suggests that larger alkyl chains increase thermal stability, a trend likely applicable to the isopropyl-substituted target.
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